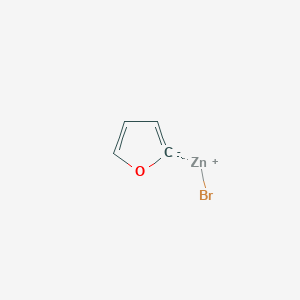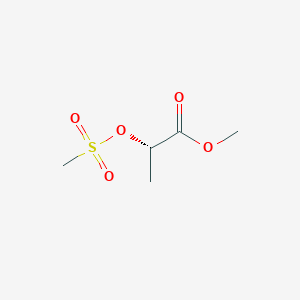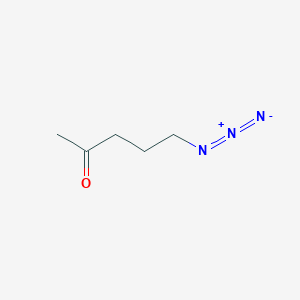
4-Methoxyphenylzinc bromide, 0.50 M in THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyphenylzinc bromide, 0.50 M in THF, is a reagent used in organic synthesis. It is used to prepare a variety of organic compounds, including pharmaceuticals, fragrances, and dyes. It is also used in research applications, such as in the synthesis of peptide and carbohydrate derivatives. 50 M in THF.
Scientific Research Applications
4-Methoxyphenylzinc bromide, 0.50 M in THF, is used in a variety of scientific research applications. It has been used in the synthesis of peptide and carbohydrate derivatives, as well as in the synthesis of pharmaceuticals, fragrances, and dyes. It has also been used in the synthesis of organic compounds with a range of functional groups, including esters, amines, and alcohols.
Mechanism of Action
The mechanism of action of 4-Methoxyphenylzinc bromide, 0.50 M in THF, is not fully understood. However, it is believed that the zinc ion in the reagent acts as a nucleophile, attacking the carbon atom of the 4-methoxyphenyl bromide to form a zinc-carbon bond. The reaction then proceeds to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Methoxyphenylzinc bromide, 0.50 M in THF, have not been studied in detail. However, it is believed that the reagent does not have any significant biochemical or physiological effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-Methoxyphenylzinc bromide, 0.50 M in THF, in lab experiments is its high reactivity. The reagent is highly reactive, allowing for rapid synthesis of organic compounds. However, the reagent is also highly corrosive and can cause damage to equipment if not handled properly.
Future Directions
There are a number of potential future directions for 4-Methoxyphenylzinc bromide, 0.50 M in THF. These include further research into the mechanism of action of the reagent, as well as studies into its biochemical and physiological effects. Additionally, further research could be conducted into the synthesis of organic compounds using the reagent, as well as into the development of new applications for the reagent.
Synthesis Methods
4-Methoxyphenylzinc bromide, 0.50 M in THF, is synthesized by the reaction of 4-methoxyphenyl bromide and zinc in the presence of THF. The reaction is conducted at room temperature and the product is isolated by filtration. The product is a white, crystalline solid with a melting point of 162-164°C.
properties
IUPAC Name |
bromozinc(1+);methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O.BrH.Zn/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCAKBQWDKHYPP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=[C-]C=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrOZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














